molecular formula C13H16ClN3OS B5206337 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B5206337
M. Wt: 297.80 g/mol
InChI Key: CERKXBPGQFGBEN-UHFFFAOYSA-N
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Description

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a chloro-substituted benzimidazole ring and a diethylacetamide group, which may contribute to its specific properties and applications.

Biochemical Analysis

Biochemical Properties

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide has been found to bind to certain protein kinases, influencing cell signaling pathways and potentially altering cellular responses .

Cellular Effects

The effects of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide induces apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can alter the enzyme’s activity . Additionally, this compound can modulate the activity of protein kinases by binding to their ATP-binding sites, thereby influencing phosphorylation events and downstream signaling pathways . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy .

Dosage Effects in Animal Models

The effects of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and proteins . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have also been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its efflux from cells . Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream and its accumulation in target tissues . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria of cells . The presence of targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide apart is its unique combination of a chloro-substituted benzimidazole ring and a diethylacetamide group. This structure may confer specific biological activities and chemical reactivity that are distinct from other benzimidazole derivatives.

Properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-3-17(4-2)12(18)8-19-13-15-10-6-5-9(14)7-11(10)16-13/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERKXBPGQFGBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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